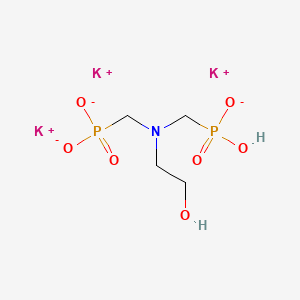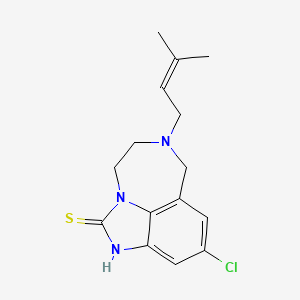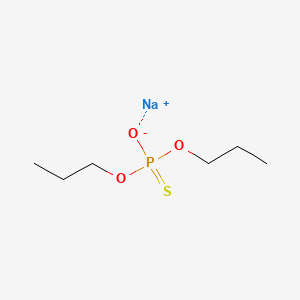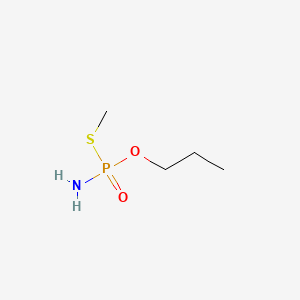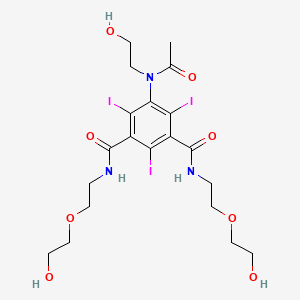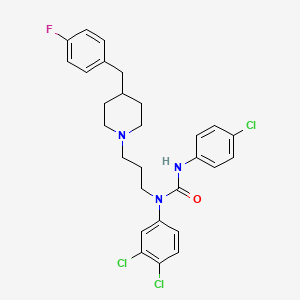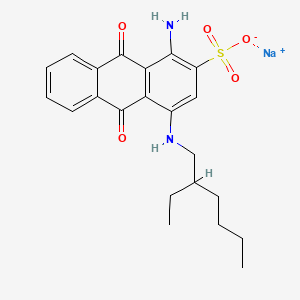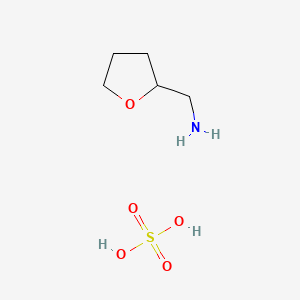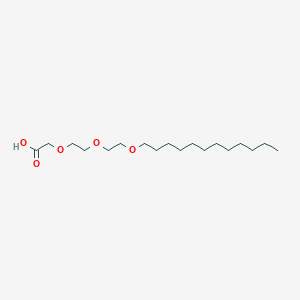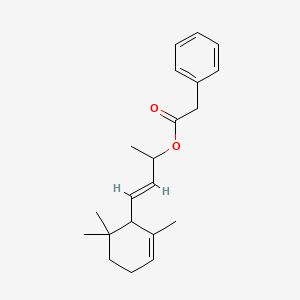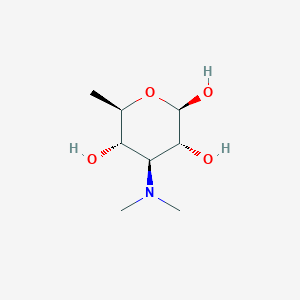
2,6-Dioctyl-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioctyl-p-cresol is an organic compound with the molecular formula C23H40O. It is a derivative of p-cresol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by octyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioctyl-p-cresol typically involves the alkylation of p-cresol with octyl halides in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 6 positions. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often conducted in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dioctyl-p-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dioctyl-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of lubricants, fuels, and other industrial products to enhance stability and shelf life.
Wirkmechanismus
The antioxidant properties of 2,6-Dioctyl-p-cresol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials and biological molecules. The compound interacts with free radicals, converting them into more stable and less reactive species, thus protecting against oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-p-cresol: Another antioxidant with similar properties but different alkyl groups.
p-Cresol: The parent compound without the octyl substitutions.
2,6-Dimethyl-p-cresol: A compound with methyl groups instead of octyl groups.
Uniqueness
2,6-Dioctyl-p-cresol is unique due to its long alkyl chains, which enhance its lipophilicity and make it more effective in non-polar environments. This property makes it particularly useful in industrial applications where non-polar solvents and materials are involved.
Eigenschaften
CAS-Nummer |
23271-28-5 |
|---|---|
Molekularformel |
C23H40O |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
4-methyl-2,6-dioctylphenol |
InChI |
InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |
InChI-Schlüssel |
RLMSHDLOMSQPHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


